4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl-
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Overview
Description
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- is a complex organic compound that belongs to the class of imidazo-naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-naphthyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethoxyethyl and phenyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Purification Techniques: Employing chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one: The parent compound without the ethoxyethyl and phenyl groups.
Other Imidazo-Naphthyridines: Compounds with similar core structures but different substituents.
Uniqueness
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
139482-32-9 |
---|---|
Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(2-ethoxyethyl)-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-12-11-22-13-21-16-15-9-6-10-20-18(15)23(19(24)17(16)22)14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
KBZIXAAXNOSVCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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